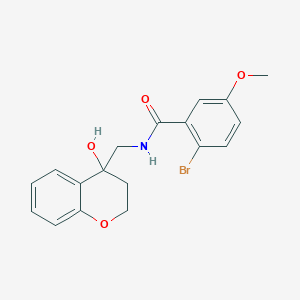
N-(1-Pyridin-4-ylcyclopropyl)but-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Pyridin-4-ylcyclopropyl)but-2-ynamide, also known as PPCy, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用机制
N-(1-Pyridin-4-ylcyclopropyl)but-2-ynamide acts as a selective antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the brain. By blocking the activity of this receptor, this compound can alter the balance of excitatory and inhibitory neurotransmission, leading to a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of GABAergic neurotransmission, the alteration of ion channel function, and the regulation of neuronal excitability. This compound has also been shown to have anxiolytic and antidepressant effects, as well as the ability to reduce the development of tolerance to alcohol.
实验室实验的优点和局限性
One of the major advantages of N-(1-Pyridin-4-ylcyclopropyl)but-2-ynamide is its selectivity for the GABA-A receptor, which allows for precise manipulation of this important neurotransmitter system. Additionally, this compound has a relatively long half-life, which makes it useful for studying long-term effects of GABA-A receptor modulation. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve complete receptor blockade at lower concentrations.
未来方向
There are a number of future directions for research on N-(1-Pyridin-4-ylcyclopropyl)but-2-ynamide. One area of interest is the development of more potent and selective GABA-A receptor antagonists based on the structure of this compound. Additionally, there is a need for further investigation into the molecular mechanisms underlying the effects of this compound on ion channels and neurotransmitter systems. Finally, there is potential for the use of this compound in the development of new treatments for anxiety, depression, and alcohol use disorders.
Conclusion:
This compound is a valuable tool for scientific research, with a wide range of potential applications in the study of neuroscience and pharmacology. Its selectivity for the GABA-A receptor, combined with its ability to modulate ion channel function and alter neuronal excitability, make it a powerful tool for investigating the molecular mechanisms underlying a range of physiological and behavioral processes. While there are limitations to its use, including its relatively low potency, this compound has significant potential for advancing our understanding of the brain and its functions.
合成方法
N-(1-Pyridin-4-ylcyclopropyl)but-2-ynamide can be synthesized through a multistep process starting with commercially available starting materials. The synthesis involves the reaction of 4-bromopyridine with cyclopropylmagnesium bromide, followed by reaction with propargyl bromide to form the but-2-ynyl derivative. The final step involves the reaction of the but-2-ynyl derivative with an amine, such as pyrrolidine, to form this compound.
科学研究应用
N-(1-Pyridin-4-ylcyclopropyl)but-2-ynamide has been used in a variety of scientific research applications, including the study of GABAergic neurotransmission, the investigation of the role of GABA receptors in anxiety and depression, and the exploration of the molecular mechanisms underlying the effects of alcohol on the brain. This compound has also been used as a tool for studying the structure and function of ion channels, as well as for investigating the mechanisms underlying the development of drug tolerance.
属性
IUPAC Name |
N-(1-pyridin-4-ylcyclopropyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-3-11(15)14-12(6-7-12)10-4-8-13-9-5-10/h4-5,8-9H,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUXHNPYVBEYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CC1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
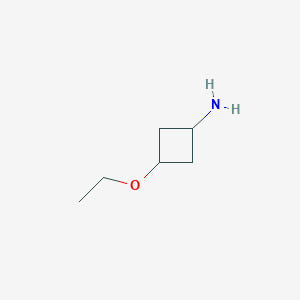
![7-fluoro-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2877692.png)
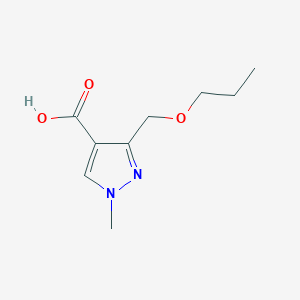
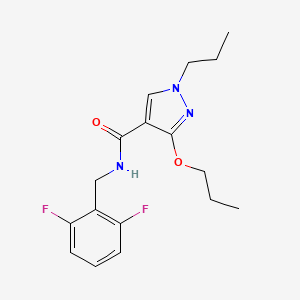
![1-[(Pyrrolidin-3-yl)methyl]imidazolidin-2-one](/img/structure/B2877698.png)
![[3-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B2877699.png)


![N-[(4-fluorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2877704.png)
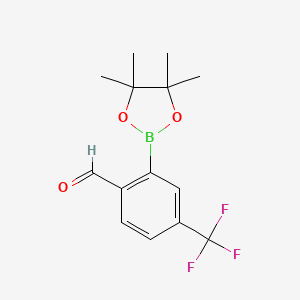
![1-allyl-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2877706.png)
![ethyl (2E)-2-cyano-3-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}prop-2-enoate](/img/structure/B2877707.png)

